Ethyl hexanimidate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl hexanimidate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-3-5-6-7-8(9)10-4-2/h9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMALHEJLISXGDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=N)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10576221 | |
| Record name | Ethyl hexanimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10576221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1001-25-8 | |
| Record name | Ethyl hexanimidate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1001-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl hexanimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10576221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Transformations and Mechanistic Investigations of Ethyl Hexanimidate Analogues
Nucleophilic Addition Reactions of Imidates
Imidates are potent electrophiles, undergoing a range of addition reactions where nucleophiles attack the electron-deficient carbon of the C=N bond. wikipedia.orgtoppr.comopenstax.orgtheexamformula.co.uklibretexts.org This attack typically leads to a tetrahedral intermediate, which then undergoes further transformations. toppr.comopenstax.orglibretexts.orgresearchgate.netcdnsciencepub.comcdnsciencepub.com
Hydrolysis to Esters: Acidic and Basic Conditions
Hydrolysis of imidates yields esters and amines (or ammonia). wikipedia.orgbeilstein-journals.orgwikipedia.org The reaction mechanism is influenced significantly by pH, with distinct pathways observed under acidic and basic conditions. researchgate.netcdnsciencepub.comcdnsciencepub.com
Under acidic conditions , the nitrogen atom of the imidate is typically protonated first, enhancing the electrophilicity of the imino carbon. beilstein-journals.orgmasterorganicchemistry.com Water then acts as a nucleophile, attacking this activated carbon to form a tetrahedral intermediate. Subsequent proton transfers and the elimination of an amine (or ammonium (B1175870) ion) lead to the formation of the corresponding ester. For instance, the hydrolysis of imidate salts under acidic and neutral conditions predominantly yields ester-amine products. researchgate.netcdnsciencepub.comcdnsciencepub.com
Conversely, under basic conditions , the reaction proceeds via the direct nucleophilic attack of hydroxide (B78521) on the imino carbon. researchgate.netcdnsciencepub.comcdnsciencepub.com The resulting tetrahedral intermediate can then collapse to yield the ester and an amide. researchgate.netcdnsciencepub.comcdnsciencepub.comreddit.com Research indicates that for syn imidate salts, basic hydrolysis can produce a mixture of ester-amine and amide-alcohol products, whereas anti imidate salts exclusively yield ester-amine products across the pH range. researchgate.netcdnsciencepub.comcdnsciencepub.com This selectivity is attributed to stereoelectronic control, where the precise conformation of the tetrahedral intermediate dictates the product outcome. researchgate.netcdnsciencepub.comcdnsciencepub.com
Table 1: Hydrolysis Products of Imidates under Varying pH Conditions
| Imidate Type | pH Conditions | Primary Products | Key Mechanistic Aspect |
| General Imidate | Acidic / Neutral | Ester + Amine | Protonation of N, water attack, elimination of amine. |
| anti-Imidate Salt | All pH ranges | Ester + Amine | Stereoelectronic control favors ester-amine. researchgate.netcdnsciencepub.comcdnsciencepub.com |
| syn-Imidate Salt | Acidic / Neutral | Ester + Amine | Stereoelectronic control. researchgate.netcdnsciencepub.comcdnsciencepub.com |
| syn-Imidate Salt | Basic | Ester + Amine, and/or Amide + Alcohol | Conformational changes of tetrahedral intermediate, stereoelectronic control. researchgate.netcdnsciencepub.comcdnsciencepub.com |
Aminolysis to Amidines: Scope and Selectivity
Imidates react with ammonia (B1221849) or primary/secondary amines in a process called aminolysis to form amidines. wikipedia.orgbeilstein-journals.orgwikipedia.org This reaction involves the nucleophilic attack of the amine on the imino carbon of the imidate, followed by the elimination of an alcohol molecule. researchgate.net The scope of this reaction is broad, allowing for the synthesis of a variety of amidines, which are important intermediates in the synthesis of heterocyclic compounds and pharmaceuticals. researchgate.netorganic-chemistry.org
The selectivity in aminolysis can be influenced by steric and electronic factors of both the imidate and the attacking amine. For instance, studies on the aminolysis of related compounds like epoxides and cephalosporins highlight that the mechanism typically involves the formation of a tetrahedral intermediate, with the rate-determining step often being the formation of this intermediate. researchgate.netfrontiersin.org The choice of solvent can also significantly impact the reactivity and selectivity in such nucleophilic additions. nih.gov
Reaction with Alcohols to Form Orthoesters
Imidates, particularly aliphatic imidates like ethyl hexanimidate, readily react with an excess of alcohol under acid catalysis to yield orthoesters (RC(OR)3). wikipedia.orgwikipedia.orgunive.it Aromatic imidates can also be converted to orthoesters, though less readily. wikipedia.org This transformation is a significant method for the synthesis of orthoesters, which are valuable protecting groups for carboxylic acids and find applications in various alkylation reactions. unive.itresearchgate.net
The process often involves the Pinner reaction, where nitriles react with alcohols under acidic conditions to form imidate hydrochloride salts, which are then further alcoholyzed to orthoesters. wikipedia.orgunive.it The reaction proceeds through repeated nucleophilic addition of alcohol to the electrophilic carbon, followed by elimination of the amine or ammonia. wikipedia.org
Table 2: Nucleophilic Addition Reactions of Imidates
| Reaction Type | Nucleophile | Product Class | Conditions (General) |
| Hydrolysis | Water (H2O) | Ester, Amine/Amide | Acidic or Basic |
| Aminolysis | Amine (RNH2, R2NH) | Amidine | Generally mild, can be solvent-dependent |
| Alcoholysis | Alcohol (ROH) | Orthoester | Acid catalysis, excess alcohol |
Rearrangement Reactions Involving Imidate Intermediates
Imidates are not only substrates for addition reactions but can also serve as key intermediates in various rearrangement processes, leading to the formation of new carbon-nitrogen or carbon-oxygen bonds.
The Mumm Rearrangement: A 1,3(O-N) Acyl Transfer
The Mumm rearrangement is a notable organic reaction that describes a 1,3(O-N) acyl transfer from an acyl imidate or isoimide (B1223178) group to an imide. chemeurope.comwikipedia.orgscispace.comresearchgate.netrsc.org This intramolecular rearrangement involves the migration of an acyl group from an oxygen atom to a nitrogen atom within the same molecule. chemeurope.comwikipedia.orgscispace.comresearchgate.netrsc.org
Mechanistically, the Mumm rearrangement typically involves an initial nucleophilic attack by the nitrogen atom on the carbonyl carbon of the acyl group, forming a cyclic intermediate, followed by ring opening to yield the more stable imide. scispace.comresearchgate.netrsc.org This rearrangement is crucial for the formation of imides, which are important synthetic building blocks. scispace.comresearchgate.netrsc.org
Relevance in Multicomponent Reactions (e.g., Ugi Reaction)
The Mumm rearrangement holds significant relevance in multicomponent reactions (MCRs), particularly as a key step in the Ugi reaction. chemeurope.comwikipedia.orgrsc.orgacs.orgnih.govorganic-chemistry.orgnih.gov The Ugi reaction is a powerful isocyanide-based MCR that combines four components—an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide—to produce an α-acetamido carboxamide derivative (also known as a Ugi adduct or peptoid) in a single synthetic step. rsc.orgacs.orgnih.govnih.gov
Within the Ugi reaction mechanism, an imidate intermediate is formed after the initial condensation and addition steps. acs.orgnih.govnih.gov This imidate intermediate then undergoes the irreversible Mumm rearrangement, which drives the reaction towards the final Ugi adduct. acs.orgnih.govorganic-chemistry.orgnih.gov The carboxylic acid component in the Ugi reaction plays multiple roles, including activating the imine intermediate, reversibly adding to the nitrilium ion, and participating in the irreversible Mumm rearrangement that forms the final diamide (B1670390) molecule. nih.gov The Mumm rearrangement is considered a strongly exothermic step, contributing to the thermodynamic favorability of the Ugi reaction. nih.gov
Table 3: Mumm Rearrangement in the Ugi Reaction Cascade
| Reaction Step | Intermediate/Transformation | Role in Ugi Reaction |
| Initial Steps | Imine formation, nitrilium ion attack, carboxylic acid addition | Leads to imidate intermediate acs.orgnih.govnih.gov |
| Mumm Rearrangement | 1,3(O-N) acyl transfer of imidate | Irreversible step, drives reaction to final Ugi adduct acs.orgnih.govorganic-chemistry.orgnih.gov |
| Final Product | α-acetamido carboxamide (Ugi adduct) | Result of the Mumm rearrangement rsc.orgacs.orgnih.govnih.gov |
The Overman Rearrangement: Allylic Imidate to Allylic Amide Isomerization
The Overman rearrangement is a significant researchgate.netresearchgate.net-sigmatropic rearrangement that facilitates the conversion of allylic alcohols into allylic amines through an allylic imidate intermediate. This transformation is particularly valuable for the clean 1,3-transposition of the alkenyl moiety, leading to the formation of allylic amines, which are crucial precursors for various nitrogen-containing molecules such as alkaloids, antibiotics, and unnatural amino acids. organic-chemistry.orgwikipedia.org
The mechanism typically involves the formation of an allylic trichloroacetimidate (B1259523) from an allylic alcohol and trichloroacetonitrile, often catalyzed by a strong base. organic-chemistry.orgnumberanalytics.com This imidate then undergoes a thermal researchgate.netresearchgate.net-sigmatropic rearrangement, analogous to the Claisen rearrangement, favoring a chair-like transition state. organic-chemistry.org Alternatively, the rearrangement can be catalyzed by transition metals, notably palladium(II) (Pd(II)) or mercury(II) (Hg(II)) salts, which can induce the transformation under milder conditions. organic-chemistry.orgwikipedia.orgrsc.org
Applications in Stereoselective C-N Bond Formation
A key strength of the Overman rearrangement lies in its utility for stereoselective carbon-nitrogen (C-N) bond formation. Chiral transition metal catalysts, particularly those based on palladium(II), have been developed to achieve enantioselective conversions of prochiral starting materials. organic-chemistry.orgcapes.gov.bracs.org These catalysts bind with face-selectivity to the substrate, leading to allylic amides with high enantiomeric purity. organic-chemistry.orgcapes.gov.br
For example, studies have shown that Pd(II) complexes containing chiral diamine ligands can catalyze the rearrangement of allylic imidates to allylic amides with notable enantioselection. acs.org The use of specific chiral palladacycles in combination with chiral counterions, such as the chiral TRIP anion, has furnished highly active catalysts for the enantioselective rearrangement of allylic imidates, yielding corresponding amide products in high yields and with significant stereocontrol. capes.gov.br
The following table illustrates representative examples of stereoselective Overman rearrangements:
| Entry | Allylic Imidate Substrate | Catalyst System | Product (Allylic Amide) | Yield (%) | Enantiomeric Excess (ee %) | Citation |
| 1 | Allylic trichloroacetimidate (general) | Pd(II) or Hg(II) salts | Allylic trichloroacetamide (B1219227) (general) | - | - | organic-chemistry.orgwikipedia.org |
| 2 | Allylic N-(4-trifluorophenyl)benzimidate | Pd(II) complex with chiral diamine ligand | Allylic benzamide | 69 | 55 (up to 60 with pure catalyst) | acs.org |
| 3 | Allylic imidates (general) | Chiral TRIP anion + palladacycle | Corresponding amide products | High | High | capes.gov.br |
The Chapman Rearrangement: Thermal Imidate-Amide Isomerization
The Chapman rearrangement involves the thermal conversion of aryl N-arylbenzimidates to N-aroyldiphenylamines. researchgate.netresearchgate.net This reaction is characterized as an intramolecular process where a 1,3-shift of an aryl group occurs from the oxygen atom to the nitrogen atom. researchgate.net The starting materials for this rearrangement are often referred to as imino ethers, imido esters, or imidates. researchgate.net
This rearrangement typically requires high temperatures, and in many cases, it is an exothermic reaction. researchgate.net The Chapman rearrangement holds practical significance in the pharmaceutical and fine chemical industries for the synthesis of various N-substituted amides. researchgate.net Mechanistic studies, including those on 5-methoxy-2-aryl-1,3,4-oxadiazoles as models, suggest that the thermal rearrangement of imino-ethers to N-alkylamides proceeds through a double ionic mechanism. rsc.orgcapes.gov.br
Imidate-Amide Rearrangement: Electrophilically Catalyzed Pathways
Beyond thermal conditions, imidate-amide rearrangements can also be effectively catalyzed by electrophilic species. This pathway is particularly relevant to understanding the ambident nucleophilic properties of neutral amides. Studies on the rearrangement of N-methylbenzimidates to tertiary amides have shown that this transformation is readily catalyzed by alkyl halides and other electrophilic reagents, including BF3 and H2SO4. rsc.orgrsc.org
The observed kinetics suggest an SN2 mechanism, where the alkylation of neutral amides initially occurs at the oxygen atom, followed by a subsequent rearrangement to yield the more thermodynamically stable N-substituted amide. rsc.orgrsc.org The catalytic effect of alkyl halides, for instance, decreases sharply in the order PriI > PriBr > PriCl for the rearrangement of isopropyl N-methylbenzimidate, consistent with an SN2 pathway. rsc.org This indicates that the formation or decomposition of an intermediate ion can be rate-limiting. rsc.org
Dimroth Rearrangement in Heterocyclic Synthesis
The Dimroth rearrangement is an isomerization process observed in certain heterocyclic systems, particularly those containing exo- and endocyclic nitrogen atoms. ucl.ac.ukwikipedia.org This rearrangement involves a translocation of these nitrogen atoms via a characteristic mechanism that includes ring opening, rotation, and subsequent ring closure. ucl.ac.uknih.gov While originally discovered in 1,2,3-triazoles, this rearrangement also occurs in other aza heterocycles, such as imidazo[1,2-a]pyrimidines and pyrazolopyrimidines. ucl.ac.ukwikipedia.orgrroij.com
The Dimroth rearrangement is often observed under basic conditions, though it can also occur under acidic conditions or with photo-activation in other systems. ucl.ac.uk Its application is significant in medicinal chemistry for the synthesis of biologically active compounds, including 4-aminopyrimidines and 4-anilinoquinazolines. nih.gov For instance, imidates have been utilized in the synthesis of novel pyrazolopyrimidines via a Dimroth rearrangement, where condensation with aliphatic amines leads to an amidine intermediate, which then undergoes thermal rearrangement. rroij.com
C-H Functionalization Strategies Utilizing Imidate Directing Groups
Imidates have emerged as valuable directing groups in transition metal-catalyzed carbon-hydrogen (C-H) functionalization reactions. researchgate.netacs.orgnih.govacs.org Their unique electronic reactivity allows them to act as soft nucleophiles, coordinating with transition metals to form stable five-membered metallacycles. This coordination facilitates the activation of proximal C-H bonds, enabling regioselective and efficient functionalization. researchgate.netacs.org This strategy offers an atom- and step-economical approach to synthesize complex molecules, including various N-containing heterocycles and carbocycles. acs.org
A significant advantage of using imidates as directing groups is their potential for further derivatization after the initial C-H functionalization. acs.orgacs.org Unlike some directing groups that are removed or transformed, imidates can remain intact, providing a reactive handle for subsequent transformations, which is crucial for rapid access to diverse structural motifs. acs.orgacs.org
Cobalt-Catalyzed C-H Allylation of NH-Free Imidates
Recent advancements have highlighted the utility of NH-free imidates as intact directing groups in cobalt-catalyzed C-H allylation reactions. researchgate.netacs.orgnih.govacs.orgfigshare.com This methodology enables the direct functionalization of C-H bonds ortho to the imidate group, providing a straightforward route to allylated imidates. acs.org
Studies have demonstrated that NH-free benzimidates can undergo C-H allylations using vinylcyclopropanes or allyl carbonate as allylating agents under cobalt catalysis. researchgate.netacs.orgnih.govacs.orgfigshare.com A key finding is that the reactive and relatively unstable imidate groups remain intact throughout the C-H allylation process, preventing dealcoholization and preserving their synthetic utility. researchgate.netacs.orgnih.gov The resulting allylated imidates can then be subjected to further C-H functionalization reactions, leading to the synthesis of various functionalized N-heterocyclic structures. acs.org
For example, a variety of benzimidates, including those with electron-donating or -withdrawing groups, have successfully undergone C-H allylation, yielding products with high Z-selectivity. acs.org The ability of the imidate group to remain intact allows for subsequent transformations, such as rhodium-catalyzed C-H amidation/cyclization to form quinazolines or C-H alkylation/cyclization to form isoquinolines. acs.org
The following table summarizes representative findings for cobalt-catalyzed C-H allylation of NH-free benzimidates:
| Entry | Imidate Substrate (R group on Benzimidate) | Allylating Agent | Catalyst System | Yield (%) | Selectivity (Z/E) | Citation |
| 1 | Various benzimidates (e.g., electron-donating/withdrawing) | Vinylcyclopropanes or Allyl carbonate | CpiPrCoI2(CO), AgSbF6, PivOH | 40-72 | High Z-selectivity | acs.org |
| 2 | Disubstituted benzimidate (1g) | Vinylcyclopropane (2a) | CpiPrCoI2(CO), AgSbF6, PivOH | - | - | acs.org |
| 3 | 2-Naphthimidate (1h) | Vinylcyclopropane (2a) | Cp*iPrCoI2(CO), AgSbF6, PivOH | - | - | acs.org |
Radical-Polar Crossover Cascades with N-Iodo-Imidate Precursors
Radical-polar crossover cascades represent a powerful strategy for complex molecule synthesis, enabling the simultaneous functionalization of multiple C-H bonds in a single operation. Imidate esters, particularly their N-iodo derivatives, have emerged as crucial precursors in such cascades.
The cascade is initiated by the in situ generation of an N-iodo-imidate. This N-iodo-imidate is formed from an alcohol-derived imidate (which itself is typically formed by coupling an alcohol with a nitrile) and AcOI, where AcOI is prepared in situ from sodium iodide (NaI) and phenyliodine(III) diacetate (PhI(OAc)₂). epa.govgithub.com The N-iodo-imidate contains a weak N-I bond that undergoes homolytic cleavage upon visible light irradiation, generating an N-centered radical. epa.govgithub.com This electrophilic N-centered radical then participates in a thermodynamically and kinetically driven 1,5-hydrogen atom transfer (HAT) to produce a nucleophilic C-centered radical. epa.govgithub.com Subsequent radical recombination with an iodine radical (I•) forms a β-alkyl iodide intermediate, which terminates the radical component of the mechanism. epa.govgithub.com This β-alkyl iodide can then undergo oxidative elimination to form a transient β-alkene, which is subsequently amino-iodinated in situ. epa.govgithub.commasterorganicchemistry.com The final step often involves cyclization to yield a γ-iodo oxazoline (B21484), which can be hydrolyzed to the desired substituted alcohol. epa.gov
Research Findings: Experiments have validated the intermediacy of β-alkyl iodide and β-alkene species in these cascades. For instance, independently synthesized β-alkyl iodide and β-alkene imidates were shown to yield the iodo oxazoline product, confirming their role in the mechanism. epa.gov Solvent choice also plays a significant role in controlling the outcome of these reactions, allowing for tunable selectivity towards different functionalized products, such as β C-H iodination, β C-H amination, or vicinal C-H β-amino-γ-iodination, depending on the solvent used (e.g., PhCF₃, HFIP:CH₂Cl₂, or tBuOH, respectively). masterorganicchemistry.com
Chelation-Assisted C-H Activation Mechanisms
Imidate groups serve as effective directing groups in transition metal-catalyzed C-H activation reactions, facilitating the regioselective functionalization of otherwise inert C-H bonds. The chelation assistance provided by the imidate nitrogen and oxygen atoms plays a crucial role in bringing the metal catalyst into proximity with the target C-H bond, enabling its activation.
Mechanistic Investigations: In chelation-assisted C-H activation, the imidate moiety typically coordinates to a transition metal center, forming a stable metallacycle. This pre-organization is key to the selective activation of C-H bonds, often at ortho or other sterically accessible positions. For example, in Rh(III)-catalyzed reactions, chelation-assisted C-H activation can generate a rhodacyclic intermediate. This intermediate can then undergo various transformations, such as migratory insertion with unsaturated molecules (e.g., alkynes or diazo compounds), followed by reductive elimination to form new C-C or C-heteroatom bonds.
Manganese(I)-catalyzed C-H activation of benzimines (which contain an imidate-like directing group) for regioselective coupling with alkynes has been reported. The proposed mechanism involves cyclomanganation of the imidate, aided by a base, to form a manganacycle. Subsequent coordination and insertion of the alkyne, followed by β-oxygen elimination, lead to the formation of allene (B1206475) intermediates and regeneration of the catalyst. Similarly, ruthenium(II)-catalyzed C-H bond activation has been described, where an imine nitrogen provides chelation assistance for ortho-C-H bond activation, followed by alkyne insertion and intramolecular cyclization.
Research Findings: Imidate-directed C-H functionalization has been successfully applied in the synthesis of various nitrogen-containing heterocycles. For instance, Rh(III)-catalyzed imidate-directed C-H bond functionalization of aryl imidates with diazo compounds has been used to synthesize 7H-indolo(2,3-c)isoquinolines under mild conditions with low catalyst loading. The versatility of imidates as directing groups allows for tunable transformations, including dealkoxylation to yield nitriles or esters, or maintaining the imidate structure under specific conditions. Detailed mechanistic studies, including the isolation and characterization of metallacyclic intermediates, support the proposed chelation-assisted pathways in these C-H activation processes.
Applications in Organic Synthesis and Complex Molecule Construction
Imidates as Precursors for Heterocyclic Systems
Imidates are frequently employed in the synthesis of nitrogen-containing heterocycles through condensation and cyclocondensation reactions with various dinucleophilic reagents.
The synthesis of pyrimidine (B1678525) derivatives often involves the cyclocondensation of 1,3-dicarbonyl compounds or their equivalents with nitrogen-containing reagents. While specific studies on Ethyl hexanimidate for pyrimidine synthesis are not detailed in the provided literature, imidates are known to react with appropriate dinucleophiles to form pyrimidine rings. For instance, the synthesis of pyrimidine derivatives can occur via reactions involving ethyl cyanoacetate (B8463686), aldehydes, and thiourea, or through multi-component condensations with guanidine (B92328) nitrate (B79036) and ethyl cyanoacetate americanelements.commetabolomicsworkbench.orgbldpharm.com. The imidate functionality of this compound would enable it to act as an electrophilic component, reacting with suitable nitrogen and carbon nucleophiles to establish the pyrimidine core.
Triazoles (five-membered rings with three nitrogen atoms) and triazines (six-membered rings with three nitrogen atoms) are important heterocyclic scaffolds.
Triazoles: The most common method for 1,2,3-triazole synthesis is the Huisgen 1,3-dipolar cycloaddition of azides and alkynes, including copper-catalyzed variants idrblab.netepa.govnih.gov. For 1,2,4-triazoles, synthetic methods often involve amidines, amidrazones, or imidates as raw materials to provide nitrogen atoms. While general imidates are mentioned in the context of 1,2,4-triazole (B32235) synthesis, specific examples utilizing this compound were not found in the search results.
Triazines: Triazines, such as 1,3,5-triazines, can be prepared from ammonia (B1221849), formaldehyde, and chloroformates. Other methods involve reactions of pyrrole/indole-2-carboxylates or sulfanilic acid derivatives. The direct involvement of this compound in the synthesis of triazines is not specifically detailed in the provided research, but imidates, in general, can serve as precursors in cyclization reactions leading to triazine rings when reacted with appropriate nitrogen sources.
Pyrazolopyrimidines: These fused heterocyclic systems are structural analogs of purines and are of significant interest due to their biological activities. Their synthesis often involves the cyclocondensation of aminopyrazoles with electrophilic reagents, such as dimethyl acetylenedicarboxylate, methyl propiolate, or ethyl propiolate. While this compound is not explicitly cited as a direct precursor in the provided search results for pyrazolopyrimidine synthesis, imidates are generally reactive species that could participate in similar cyclization pathways if appropriate aminopyrazole derivatives were employed.
Benzimidazoles: Benzimidazoles are bicyclic compounds formed by the fusion of benzene (B151609) and imidazole (B134444) rings. Their synthesis typically involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives. Some methods utilize ethyl (2-substituted-1H-benzimidazol-1-yl) acetate (B1210297) or 2-methyl-benzimidazole with ethyl-chloroacetate. Imidates, due to their electrophilic carbon, can serve as reactive equivalents of carboxylic acid derivatives in such condensations, leading to benzimidazole (B57391) formation. However, specific instances of this compound being used for this purpose were not found in the provided search results.
Triazaphosphinine derivatives are P,N-heterocyclic compounds. The provided search results discuss the synthesis of various N-heterocyclic compounds and phosphine (B1218219) ligands, but there is no direct information regarding the synthesis of triazaphosphinine derivatives specifically from imidates, or this compound. The synthesis of such compounds typically involves phosphorus-containing reagents and nitrogen sources, and while conceptually possible for imidates to contribute nitrogen, direct research findings are absent in the provided context.
The field of novel N-heterocyclic architectures often involves complex ligands like N-heterocyclic carbenes (NHCs), which are valuable in homogeneous catalysis. These are typically synthesized from precursors like imidazoles or related nitrogen heterocycles through specific cyclization and functionalization routes. The provided literature does not detail the use of this compound or other simple imidates as direct precursors for these specific novel N-heterocyclic carbene-type architectures. Their synthesis often relies on distinct synthetic methodologies compared to those typically involving simple imidates.
Imidates as Versatile Synthetic Intermediates for Functional Group Interconversions
Imidates serve as highly versatile synthetic intermediates, enabling a wide array of functional group interconversions in organic synthesis. Their unique electronic structure, featuring a carbon-nitrogen double bond, allows for diverse reaction pathways.
A common method for synthesizing imidates, including those like this compound, is the Pinner reaction. This process involves the acid-catalyzed attack of nitriles by alcohols, typically yielding imidate hydrochloride salts fishersci.ie. These imidate hydrochlorides are reactive species that can undergo various transformations based on the reaction conditions and the nature of the attacking reagent fishersci.com.
Key Functional Group Interconversions and Reactions:
Hydrolysis Reactions: Imidate hydrochlorides can be hydrolyzed to different products depending on the pH. Under low pH conditions, they typically yield carboxylic esters. Conversely, basic hydrolysis conditions can lead to the formation of imidates themselves fishersci.com.
Reduction Reactions: Imidate salts can be effectively reduced to aldehydes. For instance, reduction with sodium amalgam and dilute mineral acid provides a pathway to aldehydes, a method noted for its efficiency in obtaining aldehydes in the form of their hydrazones in the presence of a substituted hydrazine (B178648) nih.gov.
Oxidation Reactions: Imidates can also participate in oxidation reactions. An example is the oxidation of Ethyl N-benzylthioanilinate to a substituted amide, which can be achieved using oxidizing agents such as selenium dioxide or iodine in an alcoholic solvent. Atmospheric oxygen can also facilitate this conversion nih.gov.
Reactions with Grignard Reagents: The reaction of imidates with Grignard reagents offers a route to various carbonyl-containing compounds. For example, the reaction of imidates with phenylmagnesium bromide in toluene (B28343) can yield substituted ketimines, which upon acid treatment can be converted to benzophenones. Similarly, a series of substituted ketols can be prepared through the reaction of Grignard reagents with specific imidates like mandelimidate and ethyl atrolactimidate or their hydrochlorides nih.gov.
Condensation Reactions: Imidates are capable of undergoing condensation reactions with compounds possessing reactive methylene (B1212753) groups. Ethyl N-phenylimidate, for instance, can condense with mono- and polymethylpyridines to produce compounds containing an anilinovinyl group. Heterocyclic systems with reactive methylene groups, such as thiazolines and benzothiazolines, have also been observed to condense with imidates in the presence of catalysts like zinc chloride nih.gov. The condensation of an imidate base with a sulfonyl halide can also produce sulfonyl derivatives of imidates, often forming amides simultaneously nih.gov.
Formation of N-functionalized Imidates: N-functionalized imidates can be synthesized via the condensation of NH2-structured compounds with orthoesters in the presence of an acid catalyst fishersci.com.
O-Alkylation of Amides: A simple and reliable protocol involves the regioselective O-alkylation of amides to provide the corresponding imidates, demonstrating their utility in preparing diverse substrates fishersci.com.
Development of Imidate-Derived Reagents and Catalysts
The development of imidate-derived reagents and their application in catalytic processes has significantly advanced organic synthesis, offering improved control and efficiency in complex molecule construction. Historically, the inherent instability of many imidates often necessitated their in situ generation for downstream derivatization nih.govwikipedia.org. However, recent advancements have focused on overcoming this limitation.
Stable Imidate Salts and Their Impact:
A significant breakthrough has been the discovery and development of highly stable and isolable imidate hydrogen chloride (HCl) salts. For example, butyl imidate HCl salt has demonstrated high tolerance to hydrolysis, which markedly improves process control and facilitates various downstream transformations in synthetic routes nih.govwikipedia.org. Comparative studies have shown that butyl imidate exhibits improved stability over its ethyl congener (such as this compound in its salt form) in downstream synthetic applications, addressing practical challenges like solubility, hydrolysis, and impurity formation wikipedia.org. This stability allows for the isolation of these reactive intermediates, enabling better purity control points in manufacturing processes wikipedia.org.
Imidates in Catalytic Strategies:
Imidates serve as crucial precursors in the development of novel catalytic methodologies for constructing complex molecular architectures. A notable example is the radical aza-Heck cyclization, a multi-catalytic strategy developed for converting alcohol-derived imidates into functionally rich products wikipedia.org. This method allows for the rapid synthesis of dense, medicinally relevant motifs containing up to four contiguous carbon-heteroatom bonds, such as vinyl oxazolines, oxazoles, allyl amines, and β-amino alcohols or halides wikipedia.org.
The mechanism of this aza-Heck cyclization involves three cooperative catalytic cycles:
Energy Transfer: Visible light-mediated triplet sensitization by a photocatalyst generates the N-centered radical of the allyl imidate wikipedia.org.
Cobalt Catalysis: An ensuing carbon-centered radical, formed after radical cyclization, is intercepted by a Cobalt(II) catalyst, facilitating dehydrogenation wikipedia.org.
Electron Transfer: This cycle ensures catalyst turnover, completing the catalytic process wikipedia.org.
The broad scope and generality of this aza-Heck cyclization have been demonstrated with imidates derived from a wide variety of alcohols, leading to diverse products including terminal vinyl oxazolines, α-trisubstituted amines, and trisubstituted alkenes with various functional groups like vinyl chloride, ethers, sulfonamides, ketones, and acetals wikipedia.org. This highlights the utility of imidate-derived species in developing powerful, catalyst-controlled synthetic routes.
Analytical and Spectroscopic Methodologies for Imidate Characterization
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular mass of a compound and provide information about its structure through characteristic fragmentation patterns. For ethyl hexanimidate, electron ionization mass spectrometry (EI-MS) would typically yield a molecular ion peak corresponding to its molecular weight, along with various fragment ions.
The molecular formula of this compound is C₈H₁₇NO, giving it a theoretical molecular weight of 143.23 g/mol . In a mass spectrum, the molecular ion (M⁺•) peak would be observed at m/z 143. researchgate.net
Expected Fragmentation Pathways for this compound: Fragmentation in imidates can occur at various points, often involving cleavage adjacent to the nitrogen or oxygen atoms, or along the alkyl chains. Common fragmentation patterns for compounds with ethyl and hexyl chains include:
Loss of an ethyl radical or cation: Cleavage of the O-CH₂CH₃ bond could lead to a fragment at m/z [M-29]⁺ or [M-28]⁺. chemguide.co.uk
Loss of the hexyl chain: Cleavage of the C-C bond between the imidate carbon and the hexyl chain.
Alpha-cleavage: Cleavage of bonds adjacent to the imidate functional group.
Rearrangements: McLafferty-like rearrangements are possible for compounds with suitable alkyl chains and functional groups, leading to characteristic fragment ions.
Specific fragment ions would provide clues to the presence of the ethyl group (e.g., m/z 29 for [CH₂CH₃]⁺) and fragments related to the hexyl chain (e.g., m/z 43 for [CH₃CH₂CH₂]⁺, m/z 57 for [CH₃(CH₂)₂CH₂]⁺). msu.edu
Chromatographic Techniques for Separation, Purification, and Purity Assessment
Chromatographic techniques are essential for the separation, purification, and assessment of the purity of this compound from reaction mixtures or impurities. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are commonly employed.
Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds like this compound. It separates components based on their differential partitioning between a stationary phase and a mobile gas phase. A Flame Ionization Detector (FID) is commonly used for detection. GC can be used for purity assessment and quantification of this compound in a sample. researchgate.netmostwiedzy.plinternationaloliveoil.org
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating non-volatile or thermally labile compounds, as well as for high-purity analysis. Reversed-phase HPLC (RP-HPLC) is often used, where compounds are separated based on their hydrophobicity. The choice of stationary phase (e.g., C18 column) and mobile phase (e.g., acetonitrile/water mixtures with modifiers) would be optimized for the specific properties of this compound to achieve optimal separation and resolution. pensoft.netchromatographyonline.com HPLC can be coupled with UV-Vis detectors (if the compound has a chromophore) or Mass Spectrometry (LC-MS) for enhanced detection and identification.
These chromatographic methods are vital for isolating pure this compound from synthesis impurities and for confirming its purity before further applications.
Compound Names and PubChem CIDs
Theoretical and Computational Studies on Imidate Reactivity
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations, such as ab initio methods and Density Functional Theory (DFT), are fundamental for understanding the electronic structure and energetic properties of molecules nih.govnih.govfishersci.no. These methods solve the Schrödinger equation to determine the wavefunctions of electrons, providing insights into electron density distribution, molecular orbitals (e.g., HOMO and LUMO), and charge distribution uni.lunih.govnih.gov. For imidates like Ethyl hexanimidate, such calculations can reveal critical information about their intrinsic reactivity.
Applications to Imidates:
Electronic Structure: Quantum chemical calculations can map the electron density of the imidate functional group, identifying electrophilic and nucleophilic centers. For instance, the carbon-nitrogen double bond in imidates makes the carbon atom electrophilic, susceptible to nucleophilic attack fishersci.ca. The electronic nature of imidates can be explored to understand their varied roles as both electrophiles and nucleophiles in reactions fishersci.ca.
Conformational Analysis and Energetics: These calculations can determine the relative energies of different conformers of this compound, identifying the most stable geometries in the gas phase or in solution nih.gov. Potential energy surfaces can be scanned to reveal stable conformations corresponding to local minima nih.gov.
Thermodynamic Properties: Beyond electronic energies, quantum chemical methods combined with statistical thermodynamics can calculate thermochemical parameters such as internal energy, entropy, enthalpy, and heat capacity, providing a comprehensive energetic profile of the molecule and its potential transformations nih.gov.
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling is crucial for elucidating the step-by-step pathways of chemical reactions and identifying transient, high-energy structures known as transition states (TS) epa.govnih.govwikipedia.org. The energy difference between reactants and the transition state, known as the activation energy, is directly related to the reaction rate epa.gov.
Methodologies and Applications:
Transition State Localization: Techniques like Density Functional Theory (DFT) are widely used to locate transition states on the potential energy surface (PES) wikipedia.org. A transition state represents a saddle point on the PES, and its structure and energy are critical for understanding reaction kinetics fishersci.no.
Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state is identified, IRC calculations are performed to confirm that it connects the intended reactants and products, tracing the minimum energy pathway nih.gov. This provides a detailed understanding of bond breaking and formation events along the reaction coordinate nih.gov.
Reaction Mechanism Elucidation: By identifying all possible intermediates and transition states, computational studies can map out the energetically lowest reaction path, thereby elucidating the complete reaction mechanism epa.gov. For imidates, this could involve studying nucleophilic additions, hydrolysis, or transamidation reactions. For instance, studies on thioimidate formation have used DFT calculations to investigate reaction mechanisms, identifying chair-like transition state structures and calculating activation energies. Computational analyses have also been used to explore the mechanism of reactions involving imidate intermediates, such as the SNAr reaction of 4-nitrobenzonitrile, where imidate anions were identified as intermediates and their electrophilicity was calculated.
Table 1: Illustrative Activation Energy Data for Imidate-Related Reactions (Hypothetical/General Examples)
| Reaction Type (General Imidate) | Computational Method | Activation Energy (kcal/mol) | Reference (General) |
| Thioimidate Formation | DFT (B3LYP/6-311++G(d,p)) | ~5.5 (for specific nitrile) | |
| Nucleophilic Attack on Nitrile (forming imidate) | DFT | ~0.78 (for specific nitrile) | |
| Imidate to Product Conversion | DFT | ~35.93 (for specific imidate) |
Prediction of Regioselectivity and Stereoselectivity in Imidate Transformations
Predicting the regioselectivity (which site on a molecule reacts) and stereoselectivity (which stereoisomer forms) of chemical transformations is a significant challenge and a key area where computational chemistry excels. These predictions are vital for designing efficient and selective synthetic routes.
Computational Approaches:
Energetic Differences of Transition States: Regioselectivity and stereoselectivity are often determined by the relative energies of competing transition states leading to different products. Computational methods can calculate these subtle energy differences, allowing for the prediction of the most favored pathway.
Steric and Electronic Effects: Computational models can quantify the influence of steric hindrance and electronic effects within the reacting molecules and transition states, which are primary factors governing selectivity.
Machine Learning (ML) Models: Recent advancements have seen the application of machine learning to predict regioselectivity and stereoselectivity. ML models can be trained on large datasets of reaction outcomes and molecular descriptors to identify patterns and make predictions, often achieving high accuracy. For example, a Random Forest model achieved 94.2% site accuracy and 89.9% selectivity accuracy in predicting regioselectivity for radical C-H functionalization of heterocycles.
Application to Imidates: For this compound, if it were to undergo reactions where multiple positions could be attacked or where new stereocenters are formed, computational studies could predict the preferred regio- or stereoisomer. For instance, quantum chemical calculations have been used to predict the 1,2-trans and regioselective glycosylation of multihydroxy sugars with imidate donors, highlighting the role of the glycosyl cation conformation in determining stereoselectivity.
Molecular Dynamics Simulations of Imidate-Substrate and Imidate-Catalyst Interactions
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the time-dependent behavior of molecules and their interactions. Unlike static quantum chemical calculations, MD simulations capture conformational changes, binding events, and solvent effects over time.
Applications to Imidate Systems:
Imidate-Substrate Interactions: MD simulations can be used to explore how this compound interacts with various substrates in a dynamic environment, such as a solvent. This includes analyzing hydrogen bonding, van der Waals forces, and electrostatic interactions that govern molecular recognition and binding.
Imidate-Catalyst Interactions: In catalyzed reactions, MD simulations can provide insights into the binding modes of this compound to a catalyst, the flexibility of the active site, and the conformational changes that occur upon binding. This is particularly relevant for understanding the efficiency and selectivity of catalytic processes involving imidates.
Solvent Effects: MD simulations can explicitly include solvent molecules, allowing for the investigation of solvation effects on the reactivity and stability of this compound. This can reveal how the solvent environment influences reaction pathways and intermediate stability.
Conformational Dynamics: For flexible molecules like this compound, MD simulations can reveal the range of accessible conformations and the transitions between them, which can impact reactivity.
For example, MD simulations have been widely used to study protein-ligand interactions, elucidating binding pathways and optimizing lead compounds. While direct studies on this compound are not found, these methodologies are directly transferable to investigating its interactions in various chemical contexts.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for Ethyl hexanimidate, and how can their efficiency be validated experimentally?
- Methodological Answer : this compound synthesis typically involves esterification or transesterification reactions under controlled conditions (e.g., acid catalysis). Validate efficiency by monitoring reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC). Quantify yields gravimetrically after purification (e.g., distillation or recrystallization) and confirm purity via melting point analysis or high-performance liquid chromatography (HPLC) .
Q. How should researchers design experiments to assess the purity and structural integrity of this compound?
- Methodological Answer : Combine spectroscopic techniques (e.g., H/C NMR, IR) to confirm functional groups and structural assignments. Quantify purity using HPLC with a calibrated standard. For trace impurities, employ mass spectrometry (MS) or elemental analysis. Document protocols in line with reproducibility guidelines, including solvent systems, instrument parameters, and calibration curves .
Q. What are the critical spectroscopic markers for distinguishing this compound from analogous esters?
- Methodological Answer : Key IR peaks include ester carbonyl (C=O) stretching at ~1740–1720 cm and C-O stretching at 1250–1050 cm. In H NMR, expect signals for the ethyl group (triplet at ~1.2–1.4 ppm for CH and quartet at ~4.1–4.3 ppm for CH) and the hexanimidate backbone (multiplet for aliphatic protons). Compare with spectral databases (e.g., SDBS) to resolve ambiguities .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for this compound synthesis to minimize side-product formation?
- Methodological Answer : Use a factorial design of experiments (DoE) to evaluate variables (e.g., catalyst concentration, temperature, solvent polarity). Monitor side products via GC-MS or H NMR integration. Apply kinetic modeling (e.g., Arrhenius plots) to identify rate-limiting steps. Report optimized conditions with error margins and statistical validation (e.g., ANOVA) .
Q. What analytical strategies resolve contradictions between computational predictions and experimental data for this compound’s reactivity?
- Methodological Answer : Reconcile discrepancies by cross-validating computational methods (e.g., DFT calculations for reaction pathways) with experimental kinetic data (e.g., Eyring plots). Assess solvent effects using continuum solvation models. Publish raw computational inputs (e.g., Gaussian log files) and experimental replicates in supplementary materials for peer validation .
Q. How can this compound’s stability under varying storage conditions be systematically evaluated for long-term studies?
- Methodological Answer : Conduct accelerated stability testing under controlled humidity, temperature, and light exposure. Monitor degradation via periodic HPLC and quantify decomposition products. Apply the International Council for Harmonisation (ICH) Q1A guidelines for data interpretation. Use Arrhenius equations to extrapolate shelf-life predictions .
Q. What frameworks are recommended for comparing this compound’s physicochemical properties with literature data?
- Methodological Answer : Develop a standardized comparison matrix including parameters like logP, refractive index, and thermal stability. Use statistical tools (e.g., t-tests) to assess deviations from literature values. Cross-reference with peer-reviewed datasets (e.g., PubChem, Reaxys) and disclose measurement uncertainties .
Handling Methodological Complexities
Q. How should researchers address reproducibility challenges in this compound synthesis across different laboratories?
- Methodological Answer : Adopt the COPE (Committee on Publication Ethics) guidelines for detailed procedural reporting. Include step-by-step protocols, batch numbers for reagents, and instrument calibration records. Collaborate with independent labs for inter-laboratory validation and publish negative results to highlight context-specific variables .
Q. What statistical approaches are appropriate for analyzing this compound’s dose-response relationships in biological assays?
- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to calculate EC/IC values. Validate assumptions via residual plots and goodness-of-fit tests (e.g., R). For high-throughput data, apply corrections for multiple comparisons (e.g., Bonferroni). Share raw datasets and analysis scripts in open repositories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
